6-chloro-1-ethyl-1H-1,3-benzodiazole

Physicochemical profiling Purification strategy pKa prediction

6-Chloro-1-ethyl-1H-1,3-benzodiazole (CAS 853789-16-9; synonym: 6-chloro-1-ethyl-1H-benzimidazole) is a bicyclic N1-ethyl-6-chloro-substituted benzimidazole with molecular formula C₉H₉ClN₂ and molecular weight 180.63 g·mol⁻¹. The compound is supplied as a brown to reddish-brown liquid with a vendor-certified HPLC purity of ≥98.0%, supported by ¹H NMR and MS structural confirmation.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Cat. No. B13407114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-ethyl-1H-1,3-benzodiazole
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=C(C=C2)Cl
InChIInChI=1S/C9H9ClN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3
InChIKeyAXKQUPOVGQJNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-ethyl-1H-1,3-benzodiazole – Procurement-Relevant Identity, Physicochemical Baseline, and Comparator Landscape


6-Chloro-1-ethyl-1H-1,3-benzodiazole (CAS 853789-16-9; synonym: 6-chloro-1-ethyl-1H-benzimidazole) is a bicyclic N1-ethyl-6-chloro-substituted benzimidazole with molecular formula C₉H₉ClN₂ and molecular weight 180.63 g·mol⁻¹ . The compound is supplied as a brown to reddish-brown liquid with a vendor-certified HPLC purity of ≥98.0%, supported by ¹H NMR and MS structural confirmation . Its predicted physicochemical profile—LogP 2.71, TPSA 17.82 Ų, zero H-bond donors, and pKa 4.43—differs systematically from the three most relevant comparator classes: the N1-unsubstituted 6-chloro-1H-benzimidazole (CAS 4887-82-5), the N1-methyl analog 6-chloro-1-methyl-1H-benzimidazole (CAS 10406-94-7), and the 5-chloro regioisomer 5-chloro-1-ethyl-1H-benzimidazole (CAS 69015-51-6) . These property differences carry direct consequences for synthetic utility, purification strategy, and physicochemical compatibility in both medicinal chemistry and industrial applications.

Why 6-Chloro-1-ethyl-1H-1,3-benzodiazole Cannot Be Casually Replaced by N1-Unsubstituted, N1-Methyl, or 5-Chloro Benzimidazole Analogs


Benzimidazole scaffolds with identical atomic connectivity but differing N1-alkylation or chlorine ring position are not functionally interchangeable. The presence of an N1-ethyl group eliminates the acidic imidazole N–H proton, lowering the predicted pKa from ~11.2 (6-chloro-1H-benzimidazole) to ~4.4 (target compound)—a shift of nearly seven orders of magnitude in acidity that fundamentally alters protonation state under physiological and process pH conditions . This change simultaneously removes hydrogen-bond donor capacity (TPSA drops from 28.68 to 17.82 Ų), modifying solubility, permeability, and chromatographic retention [1]. The 6-chloro versus 5-chloro regioisomeric distinction, while often overlooked in procurement, positions the chlorine substituent at electronically distinct positions on the benzimidazole ring, which can alter the regioselectivity and efficiency of downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Consequently, substituting a seemingly similar benzimidazole building block can lead to divergent reaction outcomes, failed purifications, or invalid structure-activity relationships in lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Chloro-1-ethyl-1H-1,3-benzodiazole Versus Closest Analogs


pKa Shift of ~6.8 Log Units Versus 6-Chloro-1H-benzimidazole Eliminates Ambiguous Protonation Behavior

The predicted pKa of 6-chloro-1-ethyl-1H-1,3-benzodiazole is 4.43 ± 0.10, compared with 11.23 ± 0.30 for 6-chloro-1H-benzimidazole (CAS 4887-82-5) and 5.50 ± 0.10 for 1-ethyl-1H-benzimidazole (CAS 7035-68-9) . The N1-ethylation removes the acidic imidazole proton, shifting the dominant protonation state from neutral to cationic at physiological and mildly acidic pH. The 6-chloro substituent further depresses pKa by ~1.1 units relative to the unsubstituted 1-ethyl analog via the electron-withdrawing effect of chlorine.

Physicochemical profiling Purification strategy pKa prediction

LogP Elevation of ~0.5 Units Relative to 6-Chloro-1H-benzimidazole Signals Superior Organic-Phase Partitioning

The computed LogP of 6-chloro-1-ethyl-1H-1,3-benzodiazole is 2.71 (Chemscene computational data), versus 2.22 for 6-chloro-1H-benzimidazole (Molbase/ACD LogP) and approximately 1.98–2.06 for the 5-chloro tautomer [1]. The ~0.5 LogP unit increase conferred by N1-ethylation reflects the additional methylene group and the loss of the polar N–H moiety. The N1-methyl analog (6-chloro-1-methyl-1H-benzimidazole, CAS 10406-94-7) would be expected to fall at an intermediate LogP (estimated ~2.3–2.4), though experimental confirmation is lacking.

Lipophilicity LogP Solubility profiling Medicinal chemistry

Liquid Physical State at Ambient Temperature Simplifies Handling Versus Solid 6-Chloro-1H-benzimidazole (mp 118–122 °C)

6-Chloro-1-ethyl-1H-1,3-benzodiazole is supplied as a brown to reddish-brown liquid at room temperature, whereas 6-chloro-1H-benzimidazole is a crystalline solid with a melting point of 118–122 °C . The liquid state results from N1-alkylation, which eliminates intermolecular N–H···N hydrogen bonding that stabilizes the crystal lattice of the unsubstituted analog. The N1-methyl analog (CAS 10406-94-7) is also reported as a liquid (boiling point ~294 °C), but its lower molecular weight (166.61 vs. 180.63) and higher volatility at elevated temperatures differentiate it from the target ethyl derivative .

Physical form Handling Formulation High-throughput screening

Loss of H-Bond Donor Capacity (TPSA 17.82 vs. 28.68 Ų) Alters Chromatographic and Permeability Behavior

The topological polar surface area (TPSA) of 6-chloro-1-ethyl-1H-1,3-benzodiazole is computed as 17.82 Ų with zero hydrogen-bond donors, compared to 28.68 Ų for 6-chloro-1H-benzimidazole, which possesses one N–H donor [1]. The ~38% reduction in TPSA is entirely attributable to N1-ethylation removing the imidazole N–H. In the widely applied Veber rule framework (TPSA <140 Ų and rotatable bonds ≤10 for oral bioavailability), both compounds pass, but the lower TPSA of the target predicts reduced aqueous solubility, faster reversed-phase HPLC elution, and enhanced passive transcellular permeability relative to the N–H-bearing analog.

TPSA Hydrogen bonding Chromatography ADME prediction

6-Chloro Versus 5-Chloro Regioisomerism: Differentiated Electronic Environment for Cross-Coupling Reactivity

The target compound places the chlorine atom at the 6-position (para to N1 and ortho to N3 of the imidazole ring in the benzimidazole numbering system). The regioisomer 5-chloro-1-ethyl-1H-benzimidazole (CAS 69015-51-6, MW 180.64) places chlorine at the 5-position (meta to N1). While no published direct comparative study of their cross-coupling kinetics exists for this specific pair, the general principle—well-established for chlorobenzimidazoles—is that the electronic environment at the 6-position (conjugated with the imidazole N3 lone pair) differs from the 5-position, leading to different activation barriers in Pd-catalyzed oxidative addition . The Pham et al. (2022) study on N-substituted 6-chlorobenzimidazole derivatives demonstrated that compounds built from the 6-chloro scaffold achieved MIC values of 2–16 μg·mL⁻¹ against S. aureus and E. coli, confirming that the 6-chloro regioisomer is a productive starting point for bioactive molecule synthesis [1].

Regioisomerism Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Organometallic chemistry

Vendor-Qualified Purity ≥98.0% by HPLC with Orthogonal Structural Confirmation by ¹H NMR and MS

Commercial batches of 6-chloro-1-ethyl-1H-1,3-benzodiazole are supplied with HPLC purity ≥98.0% (MSE Supplies, Chemscene), supported by ¹H NMR spectrum consistent with structure and MS consistent with structure . The closest comparator 6-chloro-1-methyl-1H-benzimidazole is typically supplied at ≥95% purity (Bidepharm) . While the 3% purity differential is modest, the availability of orthogonal structural confirmation (NMR + MS) for the target compound reduces the risk of regioisomeric misassignment—a known pitfall in chlorobenzimidazole chemistry due to tautomeric equilibria in N-unsubstituted analogs.

Quality control Purity specification HPLC NMR Mass spectrometry

Highest-Confidence Application Scenarios for 6-Chloro-1-ethyl-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: N1-Ethyl-6-chloro Benzimidazole Scaffold for Antimicrobial Lead Optimization

The Pham et al. (2022) study demonstrated that N-substituted 6-chlorobenzimidazole derivatives exhibit potent antibacterial activity (MIC 2–16 μg·mL⁻¹ against MSSA, MRSA, E. coli, and S. faecalis) and anticancer activity (IC₅₀ 1.84–10.28 μg·mL⁻¹ across five cell lines) [1]. The 6-chloro-1-ethyl substitution pattern provides a defined starting point for further derivatization at C2, with the N1-ethyl group serving as a metabolically stable alkyl substituent that eliminates N–H-mediated off-target interactions. The liquid physical state and ≥98% purity facilitate accurate dispensing in parallel synthesis libraries without the solubility complications that can accompany solid analogs.

Synthetic Methodology: Substrate for Pd-Catalyzed Cross-Coupling at the C6 Chloro Position

The 6-chloro substituent on an electron-deficient benzimidazole ring is activated toward oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions. The N1-ethyl protection prevents competing N–H deprotonation under basic coupling conditions—a documented problem with N-unsubstituted benzimidazoles that can poison Pd catalysts or generate undesired N-arylated byproducts [2]. The well-defined LogP (~2.71) and TPSA (17.82 Ų) also predict straightforward extraction and chromatographic purification of coupling products, as the target and its derivatives partition predictably into organic solvents.

Analytical Chemistry: Reference Standard for Method Development on N-Alkylated Benzimidazoles

With HPLC purity ≥98.0%, confirmed by orthogonal ¹H NMR and MS, 6-chloro-1-ethyl-1H-1,3-benzodiazole is suitable as a system suitability standard for reversed-phase HPLC and LC-MS methods targeting N-alkylated benzimidazoles . Its pKa of ~4.43 ensures a single, predictable ionization state across the pH 2–8 mobile phase range commonly used in pharmaceutical analysis, unlike the N-unsubstituted analog (pKa ~11.2) which exhibits pH-dependent retention time shifts due to partial protonation.

Physicochemical Reference: Probe Molecule for LogP/TPSA Calibration in ADME Model Training

The computed LogP of 2.71 and TPSA of 17.82 Ų, combined with zero H-bond donors and exactly two H-bond acceptors, make this compound a well-defined calibration point for in silico ADME models . The absence of rotatable bonds beyond the N1-ethyl group (one rotatable bond) minimizes conformational uncertainty in 3D-QSAR and docking studies, providing a rigid scaffold with predictable physicochemical behavior that contrasts with the conformational flexibility of many alternative building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1-ethyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.